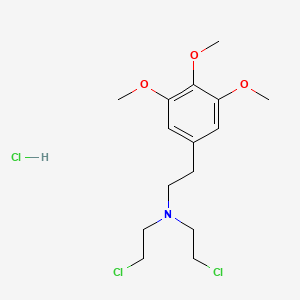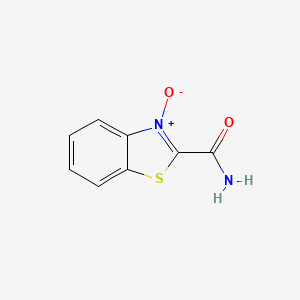![molecular formula C17H20N6O7S B13783058 2-[3-(4,6-Dimethoxy-2-pyrimidinyl)ureidosulfonyl]-4-(formamido)-N,N-dimethylbenzamide](/img/structure/B13783058.png)
2-[3-(4,6-Dimethoxy-2-pyrimidinyl)ureidosulfonyl]-4-(formamido)-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Foramsulfuron is a selective post-emergence herbicide belonging to the sulfonylurea chemical group. It is primarily used for controlling broadleaf weeds and grasses in crops such as corn and turf. Foramsulfuron works by inhibiting the enzyme acetolactate synthase, which is crucial for the synthesis of branched-chain amino acids in plants .
Vorbereitungsmethoden
The preparation of foramsulfuron involves a multi-step synthetic route. Initially, 2-dimethylaminocarbonyl-5-aminophenyl sulfonamide reacts with ethyl formate in the presence of a basic catalyst, potassium tert-butoxide, to form 2-dimethylaminocarbonyl-5-formylaminophenyl sulfonamide. This intermediate then undergoes a condensation reaction with dimethoxypyrilamine phenyl formate to yield foramsulfuron . This method avoids the production of acetic acid waste and acetyl impurities, resulting in a high-purity product.
Analyse Chemischer Reaktionen
Foramsulfuron undergoes various chemical reactions, including:
Oxidation: Foramsulfuron can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert foramsulfuron to its corresponding amine derivatives.
Substitution: Foramsulfuron can undergo nucleophilic substitution reactions, particularly at the sulfonylurea moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines
Wissenschaftliche Forschungsanwendungen
Foramsulfuron has a wide range of scientific research applications:
Agriculture: It is extensively used as a herbicide to control weeds in corn and turf, enhancing crop yield and quality.
Environmental Science: Studies have been conducted to understand its impact on soil microbial activity and its persistence in the environment.
Biochemistry: Research has focused on its mode of action and its effects on plant physiology, particularly its inhibition of acetolactate synthase.
Analytical Chemistry: Methods have been developed for the simultaneous determination of foramsulfuron and other herbicides in various grains using advanced chromatographic techniques.
Wirkmechanismus
Foramsulfuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. This inhibition disrupts protein synthesis and cell division, leading to stunted growth and eventual death of the target weeds . The molecular target of foramsulfuron is the acetolactate synthase enzyme, and its pathway involves the interruption of amino acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Foramsulfuron is often compared with other sulfonylurea herbicides such as orthosulfamuron and halosulfuron. While all these compounds inhibit acetolactate synthase, foramsulfuron is unique in its high selectivity and efficacy against a broad spectrum of weeds. Orthosulfamuron and halosulfuron are also effective but may differ in their application rates, environmental persistence, and specific weed control spectrum .
Similar Compounds
- Orthosulfamuron
- Halosulfuron
- Iodosulfuron
- Sulfosulfuron
Foramsulfuron stands out due to its high efficacy and selectivity, making it a valuable tool in modern agricultural practices.
Eigenschaften
Molekularformel |
C17H20N6O7S |
|---|---|
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-5-formamido-N,N-dimethylbenzamide |
InChI |
InChI=1S/C17H20N6O7S/c1-23(2)15(25)11-7-10(18-9-24)5-6-12(11)31(27,28)22-17(26)21-16-19-13(29-3)8-14(20-16)30-4/h5-9H,1-4H3,(H,18,24)(H2,19,20,21,22,26) |
InChI-Schlüssel |
YBVUPWOFPHADCB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)NC=O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)

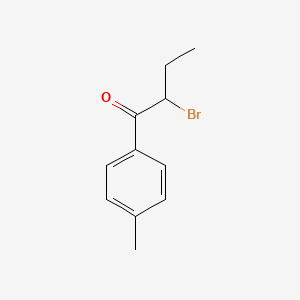
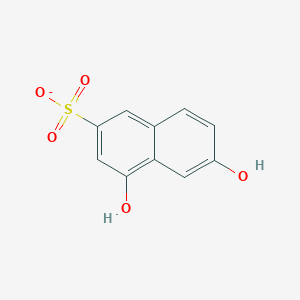
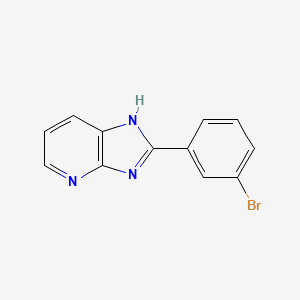

![Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-](/img/structure/B13783003.png)
